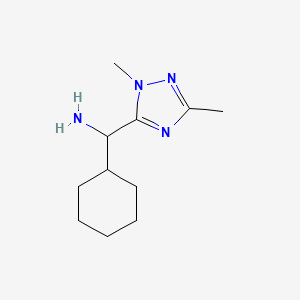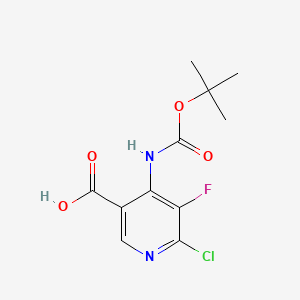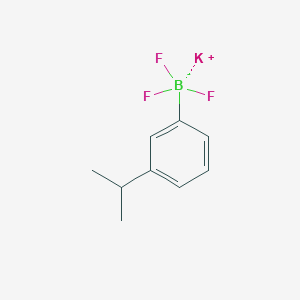
Potassium trifluoro(3-isopropylphenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-isopropylphenyl)borate is a specialized organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of the trifluoroborate group imparts unique properties to the compound, making it valuable in both academic research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-isopropylphenyl)borate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids to trifluoroborate salts using potassium bifluoride as a reagent . The reaction conditions typically involve:
Reagents: Boronic acid, potassium bifluoride
Solvent: Commonly used solvents include water or alcohols
Temperature: The reaction is usually carried out at room temperature
Time: The reaction time can vary but is generally completed within a few hours
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Automated systems: For precise control of reaction conditions
Purification steps: Including crystallization and filtration to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(3-isopropylphenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under suitable conditions.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate
Reducing agents: Including sodium borohydride or lithium aluminum hydride
Solvents: Common solvents include dichloromethane, ethanol, and water
Catalysts: Palladium catalysts are often used in cross-coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the major products are typically biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3-isopropylphenyl)borate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism by which potassium trifluoro(3-isopropylphenyl)borate exerts its effects involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, in cross-coupling reactions. . The molecular targets and pathways involved include:
Palladium catalysts: Facilitate the transfer of the trifluoroborate group
Organic substrates: Participate in the formation of new bonds with the trifluoroborate group
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(3-isopropylphenyl)borate can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of an isopropylphenyl group
Potassium methyltrifluoroborate: Contains a methyl group instead of an isopropylphenyl group
Potassium ethyltrifluoroborate: Features an ethyl group in place of the isopropylphenyl group
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate salts .
Eigenschaften
Molekularformel |
C9H11BF3K |
|---|---|
Molekulargewicht |
226.09 g/mol |
IUPAC-Name |
potassium;trifluoro-(3-propan-2-ylphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3.K/c1-7(2)8-4-3-5-9(6-8)10(11,12)13;/h3-7H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
FUBAIFGLJYIPHO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC=C1)C(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


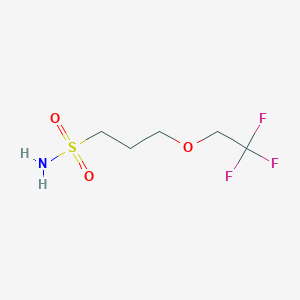
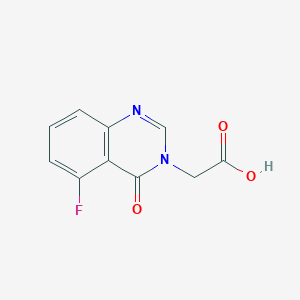
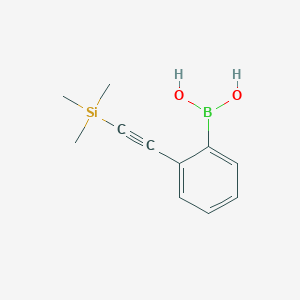
![rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride](/img/structure/B13475579.png)
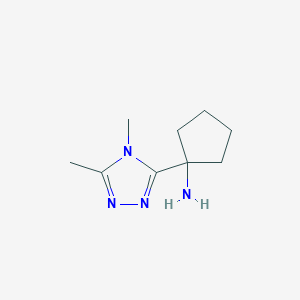
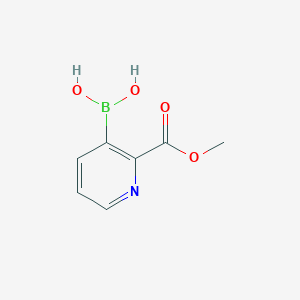
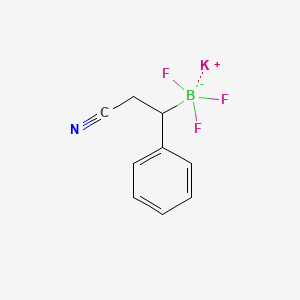
![6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13475601.png)

![[1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B13475614.png)
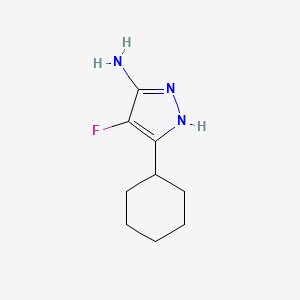
![2-Methylidenespiro[3.4]octane](/img/structure/B13475634.png)
